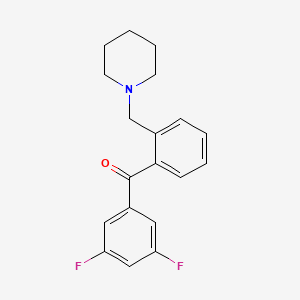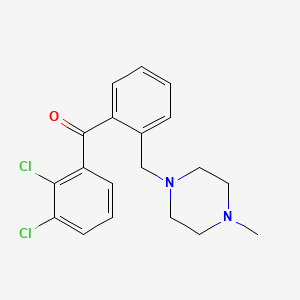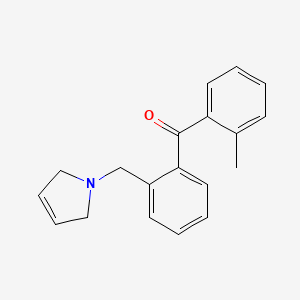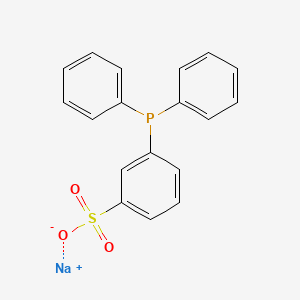
Sodium 3-(diphenylphosphino)benzenesulfonate
概要
説明
Sodium 3-(diphenylphosphino)benzenesulfonate, also known as Triphenylphosphine-3-sulfonic acid sodium salt, is a compound with the molecular formula C18H14NaO3PS and a molecular weight of 364.33 . It is widely used as a water-soluble phosphorus ligand in homogeneous catalytic reactions and can be used as an intermediate for synthesizing a series of bioactive substances .
Synthesis Analysis
The synthesis of Sodium 3-(diphenylphosphino)benzenesulfonate involves taking triphenylphosphine as a raw material, adding fluoboric acid into 1, 4-dioxane to obtain triphenylphosphine fluoborate, then reacting with fuming sulfuric acid for monosulfonation, and forming sodium salt with sodium hydroxide to obtain the final product .Molecular Structure Analysis
The molecular structure of Sodium 3-(diphenylphosphino)benzenesulfonate is represented by the SMILES string [Na+]. [O-]S(=O)(=O)c1cccc(c1)P(c2ccccc2)c3ccccc3 . The InChI code for the compound is 1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H, (H,19,20,21);/q;+1/p-1 .Chemical Reactions Analysis
Sodium 3-(diphenylphosphino)benzenesulfonate is a ligand suitable for various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Sodium 3-(diphenylphosphino)benzenesulfonate is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .科学的研究の応用
Buchwald-Hartwig Cross Coupling Reaction
This compound is suitable for Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of numerous organic compounds.
Heck Reaction
Sodium 3-(diphenylphosphino)benzenesulfonate is also used in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond-forming process, widely used in organic chemistry for the synthesis of various compounds.
Hiyama Coupling
This compound is used in the Hiyama Coupling reaction . This reaction is used to create carbon-carbon bonds by coupling organosilanes with organic halides, which is useful in the synthesis of complex organic molecules.
Negishi Coupling
Negishi Coupling is another reaction where this compound finds its application . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides.
Sonogashira Coupling
Sodium 3-(diphenylphosphino)benzenesulfonate is used in the Sonogashira Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides.
Stille Coupling
This compound is used in the Stille Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides.
Suzuki-Miyaura Coupling
Sodium 3-(diphenylphosphino)benzenesulfonate is used in the Suzuki-Miyaura Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling boronic acids with organic halides.
Synthesis of Palladium Nanoparticles
This compound can be used as a capping agent in the synthesis of stabilized palladium nanoparticles (PdNPs) using K2PdCl4 as the palladium source and HCOONa as the reductant . The stabilized PdNPs are applicable as an efficient catalyst in the aqueous phase Suzuki-Miyaura coupling reaction .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
特性
IUPAC Name |
sodium;3-diphenylphosphanylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUROZDXWLPVHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63995-75-5 | |
| Record name | Sodium 3-(diphenylphosphino)benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



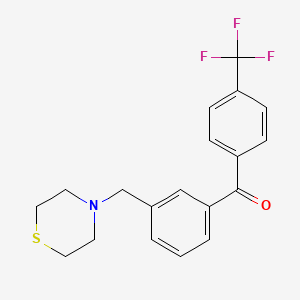
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
